![molecular formula C16H12BrNO4S2 B2681407 Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-83-7](/img/structure/B2681407.png)
Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Description
“Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C16H12BrNO4S2 . It has an average mass of 426.305 Da and a monoisotopic mass of 424.939117 Da .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecule contains a total of 34 bond(s). There are 22 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s) .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key process in the synthesis of such compounds . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 426.305 Da . More detailed physical and chemical properties were not found in the available literature.Scientific Research Applications
Synthesis and Functionalization
Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate serves as a starting material or intermediate in the synthesis of complex molecules. For example, an efficient bromocyclization process involving ortho-substituted arylmethyl sulfide led to the synthesis of polyhalogenated platforms, enabling the creation of a small library of stereo-defined 2,3-disubstituted benzothiophenes (Guangkuan Zhao, M. Alami, O. Provot, 2017). Additionally, benzothiophene carboxamide derivatives, including those related to Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, have been identified as potent inhibitors of Plasmodium enoyl‐ACP reductase, showcasing their potential as antimalarial agents (T. Banerjee et al., 2011).
Antitumoral Activity
Novel derivatives synthesized from Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate have been evaluated for their capacity to inhibit the in vitro growth of various human tumor cell lines, showing significant growth inhibitory effects. These findings support the potential of these compounds in cancer research and therapy (M. Queiroz et al., 2009).
Copper-Catalyzed Synthesis
The compound's derivatives have been used in copper-catalyzed synthesis processes to create benzo[b]thiophenes and benzothiazoles, utilizing thiocarboxylic acids as a sulfur source. This methodology highlights the versatility of Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate derivatives in synthesizing heterocyclic compounds (Hui Yu, Meishu Zhang, Yuzhe Li, 2013).
Photochemical Degradation Studies
Research on benzothiophene derivatives also extends to environmental science, particularly in the study of the photochemical degradation of crude oil components. This research provides insight into the fate of benzothiophene compounds, like Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, in marine environments following oil spills (J. Andersson, Stefan Bobinger, 1996).
properties
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S2/c1-22-16(19)14-15(12-4-2-3-5-13(12)23-14)24(20,21)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZALWNARVCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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